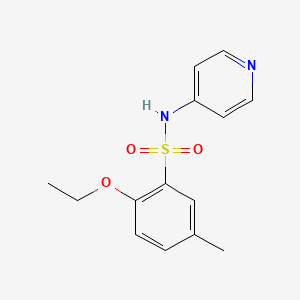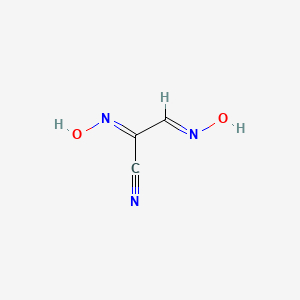![molecular formula C27H28N2O2S B6128243 4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide](/img/structure/B6128243.png)
4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further substituted with phenyl and phenylsulfanylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Phenylsulfanylacetyl Group: This step involves the acylation of the piperidine intermediate with phenylsulfanylacetyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the acylated piperidine intermediate with 4-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving benzamide derivatives.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-phenyl-N-[[1-(2-phenylethyl)piperidin-3-yl]methyl]benzamide
- 4-phenyl-N-[[1-(2-phenylacetyl)piperidin-3-yl]methyl]benzamide
Comparison: Compared to its analogs, 4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide is unique due to the presence of the phenylsulfanylacetyl group. This group can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy or selectivity in certain applications.
Properties
IUPAC Name |
4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c30-26(20-32-25-11-5-2-6-12-25)29-17-7-8-21(19-29)18-28-27(31)24-15-13-23(14-16-24)22-9-3-1-4-10-22/h1-6,9-16,21H,7-8,17-20H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYKHMLIPZGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4-methyl-3-{6-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B6128182.png)
![4-[4-(4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6128188.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-pyridinyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6128189.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6128213.png)

![(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone](/img/structure/B6128219.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
